molecular formula C13H11FN2O2 B1479225 Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate CAS No. 2098004-43-2

Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate

Cat. No. B1479225
CAS RN: 2098004-43-2
M. Wt: 246.24 g/mol
InChI Key: GSOJTYWDLOJPML-UHFFFAOYSA-N
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Description

Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate (EFPPC) is an important compound used in a variety of scientific research applications. It is a highly versatile compound that has been used in a wide range of applications, including drug synthesis, catalysis, and analytical chemistry. In addition, EFPPC has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

Synthesis and Antibacterial Activity

Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate and its derivatives have been extensively studied for their synthesis methods and potential antibacterial activities. Research has shown that chemical modifications of pyridonecarboxylic acid antibacterials, including fluorinated pyrido[2,3-c]pyridazines, can result in compounds with significant antibacterial properties. For instance, a study detailed the synthesis of 1,7-disubstituted 6-fluoro-4(1H)-oxopyrido[2,3-c]pyridazine-3-carboxylic acids, displaying marked differences in antibacterial activity compared to known compounds like enoxacin and tosufloxacin, although generally less potent (Miyamoto & Matsumoto, 1990).

Herbicidal Applications

Another application of ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate derivatives is in the field of agriculture, where they have been developed as herbicides. A study describes the synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives from a similar compound, demonstrating significant herbicidal activity against dicotyledonous plants, comparable or superior to commercial herbicides like diflufenican (Xu et al., 2008).

Synthetic Pathways and Chemical Transformations

Research has also focused on the synthetic pathways and chemical transformations involving ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate. For example, studies have outlined methods for the reductive cyclization of ethyl 2-diazo-2-(5-fluoro-2-halonicotinoyl)acetate to produce 6-fluoro-4(1H)-oxopyrido[2,3-c]pyridazine-3-carboxylate derivatives, showcasing the compound's versatility as a precursor for various heterocyclic compounds (Miyamoto & Matsumoto, 1990).

Heterocyclic Synthesis

The compound's role in heterocyclic synthesis has been further exemplified in the development of densely functionalized pyridazines and fulvene-type compounds containing an azulene moiety. This research demonstrates the compound's efficiency as a substrate for electrophilic substitution reactions, leading to the formation of novel heterocyclic molecules with potential for varied applications (Devendar et al., 2013).

properties

IUPAC Name

ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c1-2-18-13(17)9-7-12(16-15-8-9)10-5-3-4-6-11(10)14/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOJTYWDLOJPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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